Cas no 549-60-0 (Triquinine bis(phosphate))

Triquinine bis(phosphate) structure
Triquinine bis(phosphate) structure
Product Name:Triquinine bis(phosphate)
CAS No:549-60-0
MF:C20H27N2O6P
MW:422.41194653511
CID:377685
PubChem ID:71458159
Update Time:2025-04-19

Triquinine bis(phosphate) Chemical and Physical Properties

Names and Identifiers

    • Triquinine bis(phosphate)
    • (S)-[(4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol,phosphoric acid
    • QUININE PHOSPHATE
    • QUININE PHOSPHATE,PURIFIED
    • (S)-[(4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • SCHEMBL18523289
    • (R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid
    • 549-60-0
    • Inchi: 1S/C20H24N2O2.H3O4P/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H3,1,2,3,4)/t13-,14-,19-,20+;/m0./s1
    • InChI Key: YONMXAODZKOTLR-DSXUQNDKSA-N
    • SMILES: P(=O)(O)(O)O.O[C@H](C1C=CN=C2C=CC(=CC=12)OC)[C@@H]1C[C@@H]2CCN1C[C@@H]2C=C

Computed Properties

  • Exact Mass: 422.16100
  • Monoisotopic Mass: 422.16067358g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 507
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • PSA: 133.16000
  • LogP: 2.18250
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